molecular formula C17H22ClFN2O2S B2849068 2-chloro-6-fluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide CAS No. 2415513-09-4

2-chloro-6-fluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide

Cat. No.: B2849068
CAS No.: 2415513-09-4
M. Wt: 372.88
InChI Key: QULDKHDYTHDQNZ-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide is a synthetic organic compound characterized by the presence of chloro, fluoro, and thiomorpholine groups attached to a benzamide core

Properties

IUPAC Name

2-chloro-6-fluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClFN2O2S/c18-13-2-1-3-14(19)15(13)16(22)20-12-17(4-8-23-9-5-17)21-6-10-24-11-7-21/h1-3H,4-12H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULDKHDYTHDQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=C(C=CC=C2Cl)F)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide core, followed by the introduction of chloro and fluoro substituents, and finally the attachment of the thiomorpholine group. Common synthetic routes may include:

    Nucleophilic Substitution: Introduction of the chloro and fluoro groups via nucleophilic substitution reactions.

    Amide Formation: Formation of the benzamide core through the reaction of an amine with a carboxylic acid derivative.

    Thiomorpholine Attachment: Introduction of the thiomorpholine group through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for

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